molecular formula C23H14Cl2FN3O B10902709 2-(3,4-dichlorophenyl)-N'-[(E)-(3-fluorophenyl)methylidene]quinoline-4-carbohydrazide

2-(3,4-dichlorophenyl)-N'-[(E)-(3-fluorophenyl)methylidene]quinoline-4-carbohydrazide

Cat. No.: B10902709
M. Wt: 438.3 g/mol
InChI Key: PKZUAUGQQKYTDO-UVHMKAGCSA-N
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Description

2-(3,4-DICHLOROPHENYL)-N’~4~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline backbone, dichlorophenyl, and fluorophenyl groups. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(3,4-DICHLOROPHENYL)-N’~4~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the quinoline backbone: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the dichlorophenyl group: This step may involve the chlorination of a phenyl ring using chlorine gas or other chlorinating agents.

    Formation of the hydrazide linkage: This can be accomplished by reacting the quinoline derivative with hydrazine hydrate.

    Introduction of the fluorophenyl group: This step may involve the reaction of the intermediate compound with a fluorobenzaldehyde derivative under appropriate conditions to form the final product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-(3,4-DICHLOROPHENYL)-N’~4~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

2-(3,4-DICHLOROPHENYL)-N’~4~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: It may be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-DICHLOROPHENYL)-N’~4~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical processes. The presence of the dichlorophenyl and fluorophenyl groups may enhance its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(3,4-DICHLOROPHENYL)-N’~4~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE can be compared with other similar compounds, such as:

    2-(3,4-Dichlorophenyl)-4-quinolinecarbohydrazide: This compound lacks the fluorophenyl group, which may result in different chemical properties and biological activities.

    N’~4~-[(E)-1-(3-Fluorophenyl)methylidene]-4-quinolinecarbohydrazide: This compound lacks the dichlorophenyl group, which may affect its reactivity and interactions with molecular targets.

    4-Quinolinecarbohydrazide derivatives: These compounds may have different substituents on the quinoline ring, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C23H14Cl2FN3O

Molecular Weight

438.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-[(E)-(3-fluorophenyl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C23H14Cl2FN3O/c24-19-9-8-15(11-20(19)25)22-12-18(17-6-1-2-7-21(17)28-22)23(30)29-27-13-14-4-3-5-16(26)10-14/h1-13H,(H,29,30)/b27-13+

InChI Key

PKZUAUGQQKYTDO-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)N/N=C/C4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NN=CC4=CC(=CC=C4)F

Origin of Product

United States

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